Cas no 1699971-24-8 (Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate)

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate is a specialized organic compound featuring a tert-butyl carbamate group linked to a propylamine chain substituted with a 4-methyl-2-nitrophenyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during reactions, while the nitro and methyl substituents offer reactivity for further functionalization. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, such as peptide coupling or heterocycle formation. The compound is typically handled under controlled conditions due to its sensitivity to strong acids or bases. Suitable for research and industrial applications requiring precise nitrogen-containing scaffolds.
Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate structure
1699971-24-8 structure
商品名:Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
CAS番号:1699971-24-8
MF:C15H23N3O4
メガワット:309.360823869705
MDL:MFCD31715313
CID:4774684
PubChem ID:103684652

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
    • AK00783675
    • 1699971-24-8
    • CS-0162329
    • ZSC97124
    • tert-butyl N-{3-[(4-methyl-2-nitrophenyl)amino]propyl}carbamate
    • BS-16031
    • tert-butyl N-[3-(4-methyl-2-nitroanilino)propyl]carbamate
    • AKOS037648921
    • D70032
    • tert-Butyl(3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
    • Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
    • MDL: MFCD31715313
    • インチ: 1S/C15H23N3O4/c1-11-6-7-12(13(10-11)18(20)21)16-8-5-9-17-14(19)22-15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3,(H,17,19)
    • InChIKey: QCRVVXPPOKMTBT-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCCCNC1C=CC(C)=CC=1[N+](=O)[O-])=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 309.16885622g/mol
  • どういたいしつりょう: 309.16885622g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 376
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 96.2

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1248260-250mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
250mg
$140 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1232969-1g
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
1g
¥1554 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T91240-250mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
250mg
¥332.0 2024-07-18
eNovation Chemicals LLC
Y1248260-100mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
100mg
$105 2024-06-05
1PlusChem
1P01FT4E-100mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
100mg
$85.00 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTJ978-5g
Carbamic acid, N-[3-[(4-methyl-2-nitrophenyl)amino]propyl]-, 1,1-dimethylethyl estertert-butyl N-{3-[(4-methyl-2-nitrophenyl)amino]propyl}carbamate
1699971-24-8 95%
5g
¥1960.0 2024-04-23
Aaron
AR01FTCQ-100mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
100mg
$53.00 2025-02-11
Ambeed
A950025-250mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
250mg
$53.0 2024-04-23
Ambeed
A950025-1g
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
1g
$142.0 2024-04-23
Ambeed
A950025-100mg
tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
1699971-24-8 97%
100mg
$32.0 2024-04-23

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate 関連文献

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamateに関する追加情報

Tert-Butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate: A Comprehensive Overview

Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate, also known by its CAS number 1699971-24-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a tert-butyl group attached to a carbamate moiety, which is further connected to a propyl chain bearing an amino group substituted with a 4-methyl-2-nitrophenyl ring.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions and condensation reactions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity, making it more feasible for large-scale production. The tert-butyl group plays a crucial role in stabilizing the molecule, while the carbamate moiety contributes to its reactivity and functionality.

One of the most notable features of this compound is its structural versatility. The presence of the 4-methyl-2-nitrophenyl group introduces electronic and steric effects that can be exploited in various chemical transformations. For instance, the nitro group can act as an electron-withdrawing substituent, influencing the reactivity of the amino group in subsequent reactions. This makes the compound a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of this compound in drug discovery and materials science. In drug development, its unique structure allows for interactions with biological targets, making it a promising candidate for further exploration. In materials science, the compound's ability to form stable complexes with metal ions has led to its use in catalysis and polymer chemistry.

The application of Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate in catalytic systems has been particularly intriguing. Studies have shown that it can act as a ligand in transition metal complexes, enhancing their catalytic activity in reactions such as alkene epoxidation and cross-coupling reactions. This has opened new avenues for its use in industrial processes.

In terms of environmental impact, recent investigations have focused on the biodegradability and toxicity of this compound. Preliminary results suggest that it exhibits moderate biodegradability under specific conditions, which is a positive indication for its sustainable use. However, further studies are required to fully understand its environmental fate and potential risks.

The versatility of this compound also extends to its role as a building block in organic synthesis. Its ability to undergo various functional group transformations makes it an invaluable tool for constructing complex molecular architectures. For example, the amino group can be converted into other functional groups such as hydroxamic acids or amidoximes, expanding its utility across different chemical domains.

In conclusion, Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate is a multifaceted compound with significant potential in diverse fields. Its unique structure, reactivity, and functionality make it an attractive target for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in modern chemistry.

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